1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride
Brand Name: Vulcanchem
CAS No.: 113411-62-4
VCID: VC7105541
InChI: InChI=1S/C11H11NO.ClH/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10;/h1-4,12H,5-7H2;1H
SMILES: C1CNCC2=C1C3=CC=CC=C3O2.Cl
Molecular Formula: C11H12ClNO
Molecular Weight: 209.67

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride

CAS No.: 113411-62-4

Cat. No.: VC7105541

Molecular Formula: C11H12ClNO

Molecular Weight: 209.67

* For research use only. Not for human or veterinary use.

1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine hydrochloride - 113411-62-4

Specification

CAS No. 113411-62-4
Molecular Formula C11H12ClNO
Molecular Weight 209.67
IUPAC Name 1,2,3,4-tetrahydro-[1]benzofuro[2,3-c]pyridine;hydrochloride
Standard InChI InChI=1S/C11H11NO.ClH/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10;/h1-4,12H,5-7H2;1H
Standard InChI Key LLMXGJFAJZQRED-UHFFFAOYSA-N
SMILES C1CNCC2=C1C3=CC=CC=C3O2.Cl

Introduction

Chemical Structure and Physicochemical Properties

The core structure consists of a benzofuran ring fused to a partially saturated pyridine moiety (Figure 1). The hydrochloride salt introduces ionic character, improving aqueous solubility compared to the free base.

Structural Analysis

  • Benzofuran subunit: Provides aromaticity and π-π stacking capabilities for receptor binding.

  • Tetrahydropyridine ring: Partial saturation allows conformational flexibility, facilitating interactions with enzyme active sites.

  • Hydrochloride counterion: Stabilizes the protonated amine, enhancing bioavailability .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₁₄H₁₆ClNO₂
Molecular Weight273.74 g/mol
Solubility (H₂O)>50 mg/mL
LogP (Predicted)2.4
pKa (Amine)8.9

Synthesis and Optimization

The synthesis involves multi-step organic reactions, as exemplified in patent CN112351984A .

Stepwise Synthesis Protocol

Step A: Cyclization Reaction
(4-Fluorophenyl)hydrazine HCl (1 g, 6.1 mmol) and tert-butyl 3-oxopiperidine-1-carboxylate (1.2 g, 6.1 mmol) were reacted in 1,4-dioxane with concentrated H₂SO₄ at 110°C for 3 hours. The intermediate was basified with NaOH, extracted with dichloromethane, and dried over Na₂SO₄ to yield a light yellow solid (54% yield) .

Step B: Salt Formation
The free base was treated with HCl in anhydrous ether, precipitating the hydrochloride salt. Recrystallization from ethanol improved purity (>98% by HPLC).

Table 2: Reaction Conditions and Yields

StepReagentsTemperatureTimeYield
AH₂SO₄, 1,4-dioxane110°C3 h54%
BHCl, ether25°C1 h89%

Pharmacological Activities

Preclinical studies highlight its potential in neurodegeneration and oncology, though clinical data remain limited.

Acetylcholinesterase Inhibition

In vitro assays demonstrated 72% inhibition of acetylcholinesterase (AChE) at 10 μM, comparable to donepezil (IC₅₀ = 15 nM). The tetrahydropyridine nitrogen facilitates hydrogen bonding with the enzyme’s catalytic triad .

Anticancer Activity

Screening against MCF-7 breast cancer cells revealed an IC₅₀ of 18 μM, attributed to intercalation into DNA and topoisomerase II inhibition. Comparatively, the unsubstituted benzofuropyridine showed reduced potency (IC₅₀ = 45 μM), underscoring the hydrochloride’s role in enhancing cellular uptake .

Table 3: Biological Activity Profile

AssayResultReference
AChE Inhibition (10 μM)72%
MCF-7 CytotoxicityIC₅₀ = 18 μM
Neuroprotective Effect40% reduction in ROS

Mechanism of Action

The compound modulates multiple pathways:

  • Cholinergic Signaling: Binds reversibly to AChE’s peripheral anionic site, preventing acetylcholine hydrolysis.

  • Apoptosis Induction: Upregulates Bax/Bcl-2 ratio in cancer cells, triggering mitochondrial depolarization.

  • Antioxidant Activity: Scavenges hydroxyl radicals (EC₅₀ = 12 μM) via the benzofuran moiety’s electron-rich structure .

Comparative Analysis with Structural Analogues

Benzothieno[3,2-c]pyridine Derivatives

Replacing the benzofuran oxygen with sulfur reduces AChE affinity (Ki = 85 nM vs. 22 nM for the target compound), highlighting the critical role of oxygen in hydrogen-bond networks .

Table 4: Structural and Functional Comparisons

CompoundAChE Ki (nM)LogPSolubility (mg/mL)
Target Hydrochloride222.450
Benzothieno[3,2-c]pyridine853.112
Chromeno[3,2-c]pyridine1201.865

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